molecular formula C26H32N2O4 B2881266 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 615270-82-1

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2881266
CAS No.: 615270-82-1
M. Wt: 436.552
InChI Key: YLDJCYHXKFOFLJ-UHFFFAOYSA-N
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Description

This compound is a pyrrol-2-one derivative featuring a 3-(dimethylamino)propyl group at position 1, a 4-methylbenzoyl moiety at position 4, and a 3-propoxyphenyl substituent at position 5 (RN: 431932-93-3) . Its structural complexity arises from the interplay of electron-donating (dimethylamino, propoxy) and hydrophobic (methylbenzoyl) groups, which may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O4/c1-5-16-32-21-9-6-8-20(17-21)23-22(24(29)19-12-10-18(2)11-13-19)25(30)26(31)28(23)15-7-14-27(3)4/h6,8-13,17,23,29H,5,7,14-16H2,1-4H3/b24-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBLHGBNRPVCQY-ZNTNEXAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2CCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC(=C1)C2/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C(=O)N2CCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methylbenzoyl)-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H30N2O3
  • Molecular Weight : 398.50 g/mol
  • Structure : The compound features a pyrrole ring substituted with various functional groups, which contribute to its biological activity.

1. Antidepressant Activity

Research indicates that compounds with similar structures to this compound exhibit significant antidepressant effects. The dimethylamino group is known to enhance serotonin reuptake inhibition, which is a common mechanism in many antidepressants.

2. MAO Inhibition

Monoamine oxidase (MAO) inhibitors are crucial in treating depression and anxiety disorders. Studies have shown that derivatives of pyrrole compounds can inhibit MAO-A and MAO-B isoenzymes effectively. For instance, compounds structurally related to the target compound displayed IC50 values indicative of potent MAO-A inhibition, suggesting a similar potential for the compound .

Table 1: Inhibition Profiles of Related Compounds

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
Compound A0.060 ± 0.0020.120 ± 0.005
Compound B0.048 ± 0.0020.150 ± 0.007
Target CompoundTBDTBD

3. Anticancer Activity

Recent studies have explored the anticancer potential of pyrrole derivatives, with findings suggesting that they can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. The presence of the propoxyphenyl group may enhance the lipophilicity and cellular uptake of the compound, contributing to its anticancer efficacy.

Case Study 1: Antidepressant Efficacy

In a preclinical study, a related compound demonstrated significant antidepressant-like behavior in rodent models when administered at varying doses (10 mg/kg to 30 mg/kg). Behavioral tests such as the forced swim test indicated reduced immobility times, suggesting enhanced mood .

Case Study 2: Cancer Cell Line Testing

A series of in vitro tests on breast cancer cell lines revealed that compounds similar to the target structure inhibited cell proliferation significantly at concentrations as low as 5 µM. Mechanistic studies indicated that these compounds triggered mitochondrial dysfunction and increased reactive oxygen species (ROS) production .

The biological activity of this compound can be attributed to several mechanisms:

  • Serotonin Reuptake Inhibition : Similar compounds have been shown to act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonin levels in synaptic clefts.
  • MAO Inhibition : By inhibiting monoamine oxidase enzymes, these compounds prevent the breakdown of neurotransmitters like serotonin and norepinephrine.
  • Apoptotic Pathways in Cancer Cells : Induction of apoptosis through mitochondrial pathways is a critical mechanism for anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and physicochemical properties can be contextualized by comparing it to analogous pyrrol-2-one derivatives (Table 1). Key structural variations include substituents at positions 1, 4, and 5, which modulate electronic, steric, and solubility profiles.

Table 1: Structural and Physicochemical Comparison of Pyrrol-2-one Derivatives

Compound ID R1 (Position 1) R2 (Position 4) R3 (Position 5) Yield (%) MP (°C) Molecular Formula
Target 3-(Dimethylamino)propyl 4-Methylbenzoyl 3-Propoxyphenyl N/A N/A C27H31N2O4*
25 2-Hydroxypropyl 4-Methylbenzoyl 3-Trifluoromethylphenyl 9 205–207 C22H21F3NO4
38 2-Hydroxypropyl 3-Methylbenzoyl 4-Isopropylphenyl 17 221–223 C24H28NO4
20 2-Hydroxypropyl 4-Methylbenzoyl 4-tert-Butylphenyl 62 263–265 C25H30NO4
51 3-Methoxypropyl 4-Chlorobenzoyl 3-Fluoro-4-trifluoromethylphenyl N/A N/A C25H21ClF4NO4

*Calculated molecular formula based on IUPAC name.

Key Observations

Position 4 Aroyl Groups: The 4-methylbenzoyl group (target, 25, 20) provides moderate electron-donating effects and lipophilicity, favoring membrane permeability.

Position 5 Aryl Substituents :

  • The target’s 3-propoxyphenyl group offers steric bulk and extended conjugation, which may improve receptor affinity compared to smaller substituents like 4-isopropylphenyl (compound 38) .
  • 3-Trifluoromethylphenyl (compound 25) and 4-tert-butylphenyl (compound 20) demonstrate how electron-withdrawing or bulky groups impact yield and melting points, with tert-butyl derivatives showing higher thermal stability (MP: 263–265°C) .

Structure-Activity Relationship (SAR) Insights

  • Electronic Effects: Electron-donating groups (e.g., propoxy, dimethylamino) at positions 1 and 5 may enhance binding to receptors requiring polar interactions, while electron-withdrawing groups (e.g., trifluoromethyl, chloro) improve stability and electrophilic reactivity .
  • Synthetic Yields : Derivatives with less steric hindrance (e.g., compound 20: 62% yield) are synthesized more efficiently than those with complex substituents (e.g., compound 25: 9% yield), highlighting challenges in scaling the target compound’s synthesis .

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